N-(2-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-3-24-14-7-5-4-6-13(14)18-15(23)12-25-17-20-19-16(26-17)22-10-8-21(2)9-11-22/h4-7H,3,8-12H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAPZMVGNWPLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-tubercular properties, cytotoxic effects against cancer cells, and antioxidant capabilities. The findings are supported by various studies, including molecular docking analyses and in vitro assays.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a thiadiazole ring linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The ethoxy group on the phenyl ring may contribute to lipophilicity, potentially influencing cellular uptake and bioavailability.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of related thiadiazole compounds. For instance, a study evaluated several thiadiazole derivatives for their effectiveness against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited significant minimum inhibitory concentration (MIC) values:
| Compound | MIC (μg/ml) | Activity Level |
|---|---|---|
| 5l | 7.1285 | High |
| 5g | 15.625 | Moderate |
| 5i | 15.625 | Moderate |
These findings suggest that modifications in the structure can enhance anti-tubercular activity, with electron-withdrawing groups being particularly effective .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For example, one study reported that certain derivatives showed growth inhibition with IC50 values ranging from 3 to 8 μM against human colon cancer cells (HCT116). Notably, compounds were found to induce apoptosis without causing cell cycle arrest, indicating a potential mechanism for their anticancer activity .
Antioxidant Activity
Antioxidant properties were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Compounds demonstrated varying degrees of radical scavenging ability compared to standard antioxidants like ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 5a | 75 |
| 5b | 60 |
| 5c | 55 |
These results indicate that the synthesized compounds possess promising antioxidant characteristics, which could be beneficial in preventing oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with biological targets. The docking simulations revealed favorable interactions with key residues in target proteins related to tuberculosis and cancer pathways. For instance, hydrogen bonds and hydrophobic interactions were noted with residues such as Arg95 and Cys43 in the tubercular ThyX enzyme .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Thiadiazole Core Formation : React 4-methylpiperazine-1-carbothioamide with a suitable acid chloride (e.g., chloroacetic acid derivatives) in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
Thioether Linkage : Introduce the thioacetamide moiety by reacting the thiadiazole intermediate with 2-mercapto-N-(2-ethoxyphenyl)acetamide using triethylamine (TEA) as a base in dry benzene under reflux (16–20 hours) .
Purification : Recrystallize the product from ethanol or DMSO/water mixtures to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3200 cm⁻¹) .
- NMR : Use ¹H NMR to verify ethoxyphenyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.9–4.2 ppm for OCH₂) and thiadiazole-linked methylpiperazine protons (δ 2.4–3.0 ppm) .
- GC-MS : Validate molecular weight (e.g., calculated vs. experimental values within ±0.1 Da) .
Q. What are the critical parameters for optimizing reaction yields in thiadiazole-based acetamide synthesis?
- Key Factors :
- Solvent Choice : Dry benzene or DMF enhances nucleophilic substitution efficiency .
- Catalyst : TEA or POCl₃ accelerates ring closure and thioether formation .
- Reaction Time : Prolonged reflux (16–20 hours) ensures complete cyclization .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound, and what validation steps are required?
- Protocol :
Target Selection : Prioritize kinases (e.g., VEGFR-2, BRAF) or antimicrobial targets (e.g., bacterial enzymes) based on structural analogs .
Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with thiadiazole sulfur, piperazine nitrogen) .
Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with known inhibitors and validate via in vitro assays (e.g., kinase inhibition IC₅₀) .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts, melting points)?
- Approach :
- Crystallographic Analysis : Use single-crystal X-ray diffraction to resolve ambiguous proton assignments (e.g., overlapping signals in aromatic regions) .
- Controlled Recrystallization : Test solvents (e.g., ethanol vs. DMSO/water) to identify polymorphs affecting melting points .
- Reproducibility : Replicate synthesis under standardized conditions (e.g., POCl₃ stoichiometry, reflux duration) to minimize batch variability .
Q. How does substituent variation on the thiadiazole ring influence bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance kinase inhibition (e.g., 4-chlorophenyl derivatives show IC₅₀ = 0.8 µM against VEGFR-2) .
- Hydrophobic Moieties (e.g., methylpiperazine) : Improve blood-brain barrier penetration in CNS-targeted studies .
- Validation : Compare IC₅₀ values of analogs via in vitro enzyme assays and molecular dynamics simulations .
Methodological Challenges & Solutions
Q. How to address low yields in the final thioether coupling step?
- Troubleshooting :
- Alternative Bases : Replace TEA with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 16 hours) while maintaining >80% yield .
Q. What chromatographic techniques are optimal for separating byproducts in thiadiazole-acetamide synthesis?
- Recommendations :
- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for polar impurities .
- TLC Monitoring : Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) to track reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
